1-Chloro-4-ethynyl-2-nitrobenzene

Lipophilicity LogP Drug-likeness

1-Chloro-4-ethynyl-2-nitrobenzene (CAS 1057669-91-6) is an aromatic molecular scaffold containing a chlorine, an ethynyl, and a nitro substituent on a single benzene ring. Its molecular formula is C₈H₄ClNO₂ with a molecular weight of 181.58 g·mol⁻¹, a polar surface area (PSA) of 45.82 Ų, and a calculated LogP of 2.75.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 1057669-91-6
Cat. No. B1395808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-ethynyl-2-nitrobenzene
CAS1057669-91-6
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H
InChIKeyXYUGUBAVEFJJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-ethynyl-2-nitrobenzene (CAS 1057669-91-6) – A Trifunctional Building Block for Orthogonal Cross-Coupling


1-Chloro-4-ethynyl-2-nitrobenzene (CAS 1057669-91-6) is an aromatic molecular scaffold containing a chlorine, an ethynyl, and a nitro substituent on a single benzene ring. Its molecular formula is C₈H₄ClNO₂ with a molecular weight of 181.58 g·mol⁻¹, a polar surface area (PSA) of 45.82 Ų, and a calculated LogP of 2.75 . The compound is primarily used as a versatile intermediate for stepwise orthogonal cross-coupling reactions, enabling sequential construction of complex molecular architectures .

Why 1-Chloro-4-ethynyl-2-nitrobenzene Cannot Be Simply Replaced by Generic Analogs


Superficially similar ethynyl-nitrobenzene or chloronitrobenzene compounds cannot serve as drop-in replacements because the specific combination and positioning of substituents in 1-chloro-4-ethynyl-2-nitrobenzene impart distinct physicochemical properties and reactivity profiles. For instance, its LogP (2.75) is >0.65 units higher than that of non-chlorinated 1-ethynyl-2-nitrobenzene (LogP 2.10) , directly impacting lipophilicity-dependent parameters such as membrane permeability and metabolic stability. The chloro substituent also enables a second, orthogonal cross-coupling handle that is absent in dechlorinated analogs, making the compound uniquely suited for sequential C–C bond-forming strategies [1].

Quantitative Differentiation Evidence for 1-Chloro-4-ethynyl-2-nitrobenzene


Elevated Lipophilicity (LogP) Relative to Non-Chlorinated Ethynyl-Nitrobenzene Analogs

The target compound exhibits a calculated LogP of 2.75, which is 0.65 units higher than that of 1-ethynyl-2-nitrobenzene (LogP 2.10) and 0.65 units higher than 1-ethynyl-4-nitrobenzene (LogP 2.10) . This significant increase in lipophilicity arises from the chlorine substituent and can enhance passive membrane permeability, potentially improving oral bioavailability in drug discovery contexts.

Lipophilicity LogP Drug-likeness Permeability

Higher Commercial Purity Grade Available (98% vs. 95%)

1-Chloro-4-ethynyl-2-nitrobenzene is commercially available from Leyan at a purity specification of 98% , whereas multiple other suppliers list the same compound or its regioisomer at 95% purity (AKSci: 95% ; CymitQuimica: min. 95% ; Sigma-Aldrich for 1-chloro-2-ethynyl-4-nitrobenzene: 95% ).

Purity Procurement Quality Control

Higher Molecular Weight Enables Different Stoichiometric Calculations Relative to Dechlorinated Analogs

The molecular weight of 1-chloro-4-ethynyl-2-nitrobenzene is 181.58 g·mol⁻¹ , compared to 147.13 g·mol⁻¹ for 1-ethynyl-2-nitrobenzene and 1-ethynyl-4-nitrobenzene , a difference of +34.45 g·mol⁻¹ due to the chlorine atom.

Molecular Weight Stoichiometry Formulation

Unique InChI Key Differentiates Regioisomeric Identity for Analytical Method Development

1-Chloro-4-ethynyl-2-nitrobenzene possesses a unique InChI string (InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H) that is distinct from its regioisomer 1-chloro-2-ethynyl-4-nitrobenzene (InChI=1S/C8H4ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H, InChI Key: LQCUFDSFCFWGPA-UHFFFAOYSA-N) .

Regioisomer InChI Key Analytical Chemistry Quality Control

Preferred Application Scenarios for 1-Chloro-4-ethynyl-2-nitrobenzene Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Oral Bioavailability via Enhanced Lipophilicity

Drug discovery teams targeting intracellular or CNS receptors can leverage the elevated LogP (2.75) of 1-chloro-4-ethynyl-2-nitrobenzene relative to non-chlorinated analogs (LogP 2.10) to improve passive membrane permeability . The chlorine-driven lipophilicity gain of +0.65 log units may translate into higher cellular uptake and better blood-brain barrier penetration, making this scaffold a preferred starting point for CNS-penetrant small molecules.

Sequential Orthogonal Cross-Coupling for Complex Molecular Architectures

The presence of both an ethynyl group (Sonogashira handle) and a chloro group (Suzuki/Negishi handle) enables two-step, chemoselective C–C bond formation without protecting-group manipulation [1]. This orthogonal reactivity is harnessed in the synthesis of polycyclic aromatic hydrocarbons and biaryl-containing pharmaceuticals, where the 98% purity grade from Leyan minimizes catalyst poisoning and improves coupling yields.

Method Development and Quality Control Requiring Unambiguous Regioisomeric Identification

Analytical laboratories developing HPLC, LC–MS, or NMR methods for process control can rely on the unique InChI identity of 1-chloro-4-ethynyl-2-nitrobenzene to distinguish it from the regioisomer 1-chloro-2-ethynyl-4-nitrobenzene . The 98% purity specification further reduces impurity interference, enabling accurate quantification in forced degradation studies and reference standard qualification.

Scale-Up and Formulation Calculations Requiring Accurate Molecular Weight

Process chemists scaling up synthetic routes must account for the 23.4% higher molecular weight (181.58 g·mol⁻¹) of this compound compared to dechlorinated ethynyl-nitrobenzenes (147.13 g·mol⁻¹) . This difference directly affects molar equivalents of coupling partners, catalyst loading, and final API formulation weights, making precise MW-based calculations indispensable.

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